molecular formula C44H32Cu2N6Na4O16S4+4 B12744378 Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) CAS No. 74432-30-7

Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)

Cat. No.: B12744378
CAS No.: 74432-30-7
M. Wt: 1248.1 g/mol
InChI Key: NGHXBPYBWHPKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium (μ-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) is a complex azo-biphenyl derivative with multiple functional groups, including dihydroxy, sulphonate, and sulphoanilino moieties. Its structure features a central biphenyl core linked via azo groups to naphthalene rings, which are further substituted with sulphonate and sulphoanilino groups.

Properties

CAS No.

74432-30-7

Molecular Formula

C44H32Cu2N6Na4O16S4+4

Molecular Weight

1248.1 g/mol

IUPAC Name

tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[3-hydroxy-4-[[1-hydroxy-3-sulfo-7-(3-sulfoanilino)naphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C44H32N6O16S4.2Cu.4Na/c51-37-15-23(9-13-35(37)47-49-41-39(69(61,62)63)17-25-7-11-29(21-33(25)43(41)53)45-27-3-1-5-31(19-27)67(55,56)57)24-10-14-36(38(52)16-24)48-50-42-40(70(64,65)66)18-26-8-12-30(22-34(26)44(42)54)46-28-4-2-6-32(20-28)68(58,59)60;;;;;;/h1-22,45-46,51-54H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;;;/q;;;4*+1

InChI Key

NGHXBPYBWHPKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) involves several steps:

    Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.

    Coupling Reaction: These diazonium salts are then coupled with compounds containing hydroxyl or amino groups to form azo dyes.

    Complex Formation: The resulting azo dyes are complexed with copper ions to form the final tetrasodium compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process typically involves:

    Batch Processing: Reactants are added in a controlled manner to large reaction vessels.

    Purification: The product is purified through filtration and washing to remove impurities.

    Drying: The final product is dried and processed into a usable form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized, leading to changes in its color properties.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

    Oxidation: Leads to the formation of quinones and other oxidized derivatives.

    Reduction: Produces aromatic amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye chemistry and complexation reactions.

    Biology: Employed in staining techniques for microscopy due to its intense color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups in the compound can undergo various chemical transformations, which are utilized in different applications. The molecular targets and pathways involved include:

    Metal Complexation: The compound forms stable complexes with metal ions, which can be used in various industrial processes.

    Coloration: The azo groups are responsible for the compound’s intense color, making it useful in dyeing applications.

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, tetrasodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-(acetylamino)-4-hydroxynaphthalene-2,7-disulphonate] (CAS: 67906-44-9), shares the azo-biphenyl-naphthalene framework but differs in substituents :

Property Target Compound Analogue (CAS 67906-44-9)
Biphenyl substituents 3,3'-Dihydroxy 3,3'-Dimethoxy
Naphthalene substituents 4-Hydroxy-6-(3-sulphoanilino) 5-(Acetylamino)-4-hydroxy
Molecular formula Not explicitly provided (inferred: likely C₃₈H₂₈N₆Na₄O₁₈S₄ with dihydroxy groups) C₃₈H₂₈N₆Na₄O₁₈S₄
Key functional groups -OH (biphenyl), -SO₃⁻ (sulphonato), -NH(C₆H₄SO₃⁻) (sulphoanilino) -OCH₃ (methoxy), -SO₃⁻ (sulphonato), -NHCOCH₃ (acetylamino)
Solubility High (due to tetrasodium and sulphonate groups) High (similar sulphonate groups)
Spectral properties Likely strong UV-Vis absorption (azo and aromatic systems) Similar absorption but shifted due to methoxy vs. hydroxy substituents

Structural Implications

  • Dihydroxy vs. Dimethoxy : The dihydroxy groups in the target compound increase polarity and hydrogen-bonding capacity compared to the methoxy groups in the analogue. This difference may enhance interactions with polar solvents or biological macromolecules .
  • Sulphoanilino vs. Acetylamino: The sulphoanilino group (-NH(C₆H₄SO₃⁻)) introduces additional sulphonate moieties, further boosting solubility. The acetylamino group (-NHCOCH₃) in the analogue reduces polarity but may improve stability against oxidation .
Physicochemical and Photophysical Properties

Evidence from analogous azo-biphenyl compounds suggests the following trends:

Property Target Compound Analogue (CAS 67906-44-9) General Trend
Quantum Yield Likely moderate (azo dyes often 0.1–0.5) Potentially lower (methoxy groups reduce rigidity) Hydroxy groups enhance conjugation and rigidity, improving quantum yield
Stokes Shift Larger (polar groups increase solvent interactions) Smaller (methoxy groups reduce polarity) Polar substituents increase solvatochromic shifts
Redox Activity Higher (dihydroxy and copper complex) Lower (methoxy and no metal center) Metal coordination and redox-active groups enhance electron transfer
Thermal Stability Moderate (hydroxy groups may degrade at high temps) Higher (methoxy and acetylamino groups are stable) Electron-withdrawing groups (e.g., sulphonate) stabilize against thermal decay
Activity Cliffs and Predictive Modeling

Evidence of "Activity Cliffs" (significant differences in bioactivity despite structural similarity) is plausible. For example:

  • The target compound’s dihydroxy groups may confer higher antioxidant or enzyme-inhibitory activity compared to the dimethoxy analogue, akin to phenolic vs. methoxy-substituted antioxidants .
  • QSAR models trained on sulphonated azo dyes may struggle to predict the target compound’s behavior due to its unique copper complex and sulphoanilino groups .

Biological Activity

Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) is a complex inorganic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a tetrasodium salt form with multiple functional groups, including azo linkages and sulfonate groups, which enhance its solubility and reactivity in biological systems. The copper ions coordinated within the structure are particularly significant for their involvement in redox reactions.

Structural Features

Feature Description
Chemical Formula C35H24N6Na4O15S4
Functional Groups Azo groups, sulfonates, hydroxyl groups
Metal Coordination Dicuprate (Cu^2+)
  • Redox Activity : The copper ions in the compound can participate in redox reactions, influencing various metabolic pathways within cells. This property is essential for potential therapeutic applications, particularly in oxidative stress-related conditions.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity. Research indicates that the presence of copper ions may contribute to this effect through mechanisms such as disrupting bacterial cell membranes or generating reactive oxygen species (ROS) that damage cellular components.
  • Interaction with Biomolecules : The compound can form stable complexes with proteins and nucleic acids. These interactions may alter cellular functions or induce oxidative stress, depending on concentration levels.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that tetrasodium dicuprate exhibits varying degrees of antimicrobial activity against pathogenic bacteria and fungi. For instance, a study indicated moderate antibacterial effects against specific strains when tested at different concentrations .
  • Toxicological Concerns : While the compound has beneficial properties, its use as a dye in textiles and food raises concerns regarding potential toxicity and allergenic responses. Some azo dyes can be metabolized into carcinogenic aromatic amines, necessitating careful evaluation of exposure risks.
  • Chelation Therapy Potential : The chelating properties of the compound suggest possible applications in treating heavy metal poisoning. Chelators like this compound can bind toxic metals in the body, facilitating their excretion .

Comparative Analysis with Similar Compounds

To understand the uniqueness of tetrasodium dicuprate, it is useful to compare it with other related compounds:

Compound Name Molecular Formula Unique Features
Tetrasodium EDTAC10H14N2O8Na2Strong metal ion binding capacity
Tetrasodium PyrophosphateNa4P2O7Acts as a buffering agent
C.I. Direct Blue 218C34H34N2Na2O6S2Known for high stability and solubility

These comparisons highlight the multifunctionality of tetrasodium dicuprate due to its specific ligand structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.